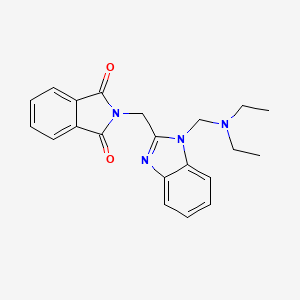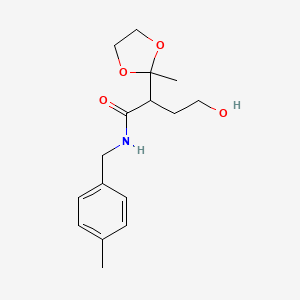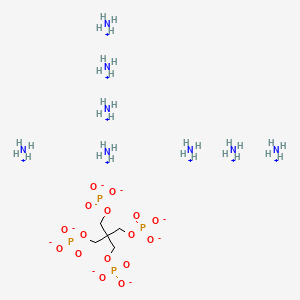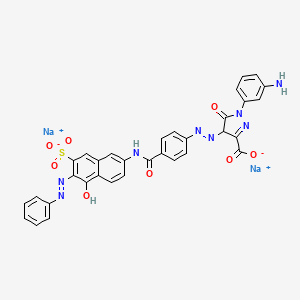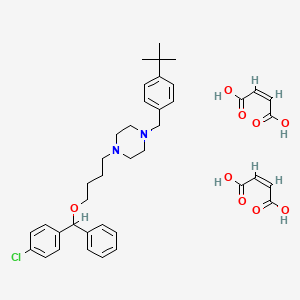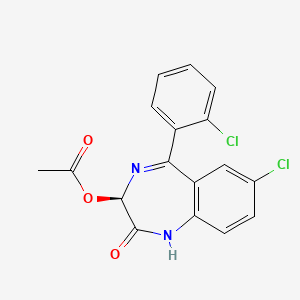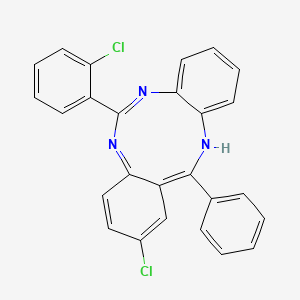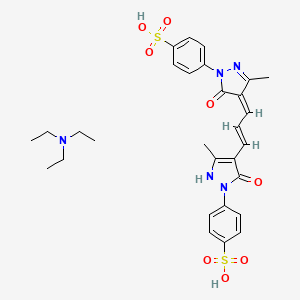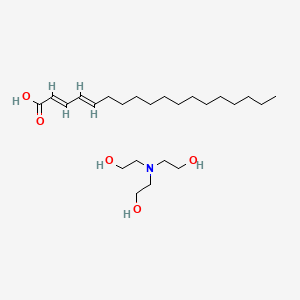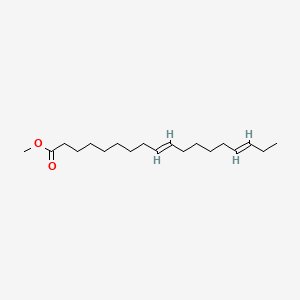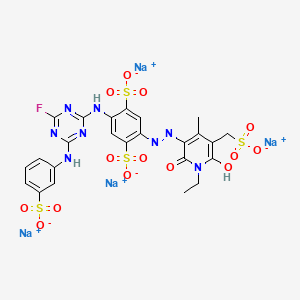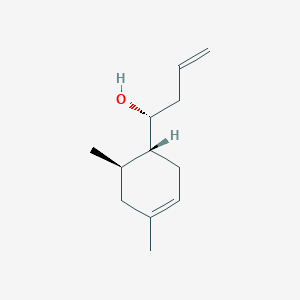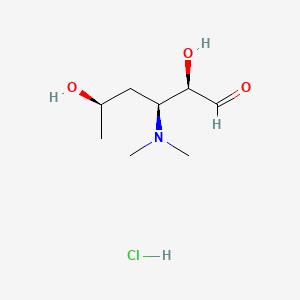
Desosamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desosamine hydrochloride is a derivative of desosamine, which is a 3-(dimethylamino)-3,4,6-trideoxyhexose. Desosamine is an amino sugar found in certain macrolide antibiotics such as erythromycin, azithromycin, clarithromycin, methymycin, narbomycin, oleandomycin, picromycin, and roxithromycin . These antibiotics are known for their ability to inhibit bacterial ribosomal protein synthesis, making them effective against a variety of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desosamine hydrochloride involves several steps. One of the primary methods includes the conversion of TDP-4-keto-6-deoxyglucose to TDP-D-desosamine through a series of enzymatic reactions . The desI gene is particularly important as it implements C-4 deoxygenation by the enzymatic activity of dehydrase .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Streptomyces venezuelae, which naturally produces desosamine as part of its metabolic processes . The desosamine is then extracted and purified to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Desosamine hydrochloride undergoes various chemical reactions, including glycosidic cleavage, oxidation, and reduction .
Common Reagents and Conditions
Glycosidic Cleavage: This reaction can be induced using alkaline conditions, resulting in the formation of aglycone methynolide and desosamine.
Oxidation: Oxidative degradation of desosamine can produce crotonaldehyde and other smaller molecules.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include aglycone methynolide, crotonaldehyde, and other smaller molecules .
Scientific Research Applications
Desosamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of desosamine hydrochloride involves the inhibition of bacterial ribosomal protein synthesis . The desosamine sugar binds to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and replication . This action effectively halts bacterial proliferation and leads to the elimination of the infection .
Comparison with Similar Compounds
Desosamine hydrochloride is unique due to its presence in macrolide antibiotics, which are known for their high efficacy against bacterial infections . Similar compounds include:
Erythromycin: Contains desosamine and is used to treat respiratory infections.
Azithromycin: Known for its long half-life and effectiveness against a wide range of bacteria.
Clarithromycin: Used to treat various bacterial infections, including those affecting the skin and respiratory system.
Methymycin, Narbomycin, Oleandomycin, Picromycin, Roxithromycin: All contain desosamine and are used in different therapeutic contexts.
This compound stands out due to its specific role in the inhibition of bacterial ribosomal protein synthesis, making it a critical component in the fight against bacterial infections .
Properties
CAS No. |
57019-62-2 |
|---|---|
Molecular Formula |
C8H18ClNO3 |
Molecular Weight |
211.68 g/mol |
IUPAC Name |
(2R,3S,5R)-3-(dimethylamino)-2,5-dihydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-6(11)4-7(9(2)3)8(12)5-10;/h5-8,11-12H,4H2,1-3H3;1H/t6-,7+,8+;/m1./s1 |
InChI Key |
VZYCTIRQFHQQMS-MWDCIYOWSA-N |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C=O)O)N(C)C)O.Cl |
Canonical SMILES |
CC(CC(C(C=O)O)N(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


